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molecular formula C25H27N3O4 B1403106 1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020173-41-4

1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1403106
M. Wt: 433.5 g/mol
InChI Key: XGSVBVFXSMFUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790756B2

Procedure details

To a stirring solution of benzyl 6-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.160 g, 0.347 mmol) in 1:1:1 THF/EtOH/H2O (3 ml) at 22° C. was added LiOH.H2O (0.0727 g, 1.73 mmol). After 3 h, the completed reaction was acidified (pH 2-3) with 1M HCl and extracted with EtOAc (3×). The combined organic phases were washed with brine (2×), dried (MgSO4), filtered and evaporated to afford 1-(2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-t-butyl-1H-pyrazole-5-carboxylic acid (0.16 g, 106% yield) as an oil which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.41-7.31 (m, 5H), 7.328-7.20 (m, 3H), 6.91 (s, 1H), 5.15 (s, 2H), 4.65 (brm, 2H), 3.66 (brs, 2H), 2.86 (t, 2H, J=6.0 Hz), 1.29 (s, 9H); MS (ESI) m/z: 434.2 (M+H+).
Name
LiOH.H2O
Quantity
0.0727 g
Type
reactant
Reaction Step One
Name
THF EtOH H2O
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([C:10]([O:12]CC)=[O:11])[N:7]([C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[CH2:21][N:20]([C:25]([O:27][CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[O:26])[CH2:19][CH2:18]3)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].O[Li].O.Cl>C1COCC1.CCO.O>[CH2:28]([O:27][C:25]([N:20]1[CH2:19][CH2:18][C:17]2[C:22](=[CH:23][CH:24]=[C:15]([N:7]3[C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[N:6]3)[CH:16]=2)[CH2:21]1)=[O:26])[C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)C(=O)OCC)C=1C=C2CCN(CC2=CC1)C(=O)OCC1=CC=CC=C1
Name
LiOH.H2O
Quantity
0.0727 g
Type
reactant
Smiles
O[Li].O
Name
THF EtOH H2O
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1.CCO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completed reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC=C(C=C2CC1)N1N=C(C=C1C(=O)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 106%
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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